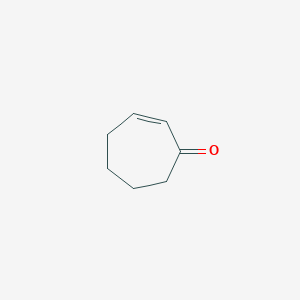

2-Cyclohepten-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

cyclohept-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h3,5H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCRDVTWUYLPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149916 | |

| Record name | Cyclohept-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-66-0 | |

| Record name | 2-Cyclohepten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohept-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohepten-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohept-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohept-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Cyclohepten-1-one from Cycloheptanone (B156872)

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the conversion of cycloheptanone to this compound, a key intermediate in the synthesis of various organic compounds, including perhydroazulene terpenoids.[1] The synthesis of α,β-unsaturated ketones from their saturated counterparts is a fundamental transformation in organic chemistry. This document details three prominent methods for achieving this transformation: α-bromination followed by dehydrobromination, selenoxide elimination, and the Saegusa-Ito oxidation. For each method, this guide presents detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication by researchers in academic and industrial settings.

Introduction

The introduction of α,β-unsaturation into a carbonyl compound is a critical step in the synthesis of many complex molecules and natural products. This compound is a valuable building block, and its efficient synthesis from the readily available cycloheptanone is of significant interest. This guide will explore and compare three effective methods for this conversion, providing the necessary technical details for their practical implementation.

Synthetic Routes Overview

There are several established methods for the α,β-dehydrogenation of ketones. This guide will focus on three widely used and reliable approaches for the synthesis of this compound from cycloheptanone. The overall synthetic pathways are illustrated below.

Caption: Overview of synthetic routes from cycloheptanone.

Method 1: α-Bromination and Dehydrobromination

This classical two-step approach first involves the selective halogenation of the α-carbon of cycloheptanone, followed by an elimination reaction to introduce the double bond.[2]

Reaction Mechanism

The reaction proceeds via an acid-catalyzed enol formation, which then attacks bromine. The subsequent elimination of hydrogen bromide is typically achieved by a base-promoted E2 mechanism.[2]

Caption: Mechanism of α-Bromination and Dehydrobromination.

Experimental Protocol

Step 1: α-Bromination of Cycloheptanone

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add cycloheptanone (0.5 mol) and 50 mL of water.[3]

-

Heat the mixture to 50°C with stirring.[3]

-

Slowly add liquid bromine (0.27 mol) dropwise through the dropping funnel, maintaining the reaction temperature between 50-60°C.[3]

-

After the addition is complete and the bromine color has faded, continue stirring for an additional 30 minutes.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromocycloheptanone.

Step 2: Dehydrobromination of 2-Bromocycloheptanone

-

Dissolve the crude 2-bromocycloheptanone in a suitable solvent such as pyridine.

-

Heat the mixture to reflux. The reaction progress can be monitored by TLC.[2]

-

After the reaction is complete, cool the mixture and dilute it with diethyl ether.

-

Wash the organic layer sequentially with dilute HCl to remove pyridine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data

| Substrate | Reagents | Conditions | Yield (%) | Reference |

| 2-Methylcyclohexanone | 1. Br₂, HOAc; 2. Pyridine, heat | N/A | Good | [2] |

| Cyclohexanone | 1. Br₂, H₂O, 50-60°C | N/A | High (for bromination) | [3] |

Method 2: Selenoxide Elimination

This method provides a mild and efficient way to introduce α,β-unsaturation. It involves the reaction of the ketone enolate with an electrophilic selenium reagent, followed by oxidation and a syn-elimination of the resulting selenoxide.[4][5]

Reaction Mechanism

The mechanism involves the formation of an enolate, which is then trapped by a selenium electrophile (e.g., phenylselenyl chloride). The resulting α-seleno ketone is oxidized to a selenoxide, which undergoes a concerted, five-center syn-elimination to form the alkene and selenenic acid.[4]

Caption: Mechanism of Selenoxide Elimination.

Experimental Protocol

Step 1: Synthesis of 2-(Phenylseleno)cycloheptanone

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine (B44863) in dry THF at -78°C under an inert atmosphere.

-

Add a solution of cycloheptanone in dry THF to the LDA solution at -78°C and stir for 30 minutes to form the enolate.

-

Add a solution of phenylselenyl chloride (PhSeCl) in dry THF to the enolate solution at -78°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 2-(phenylseleno)cycloheptanone.

Step 2: Oxidation and Elimination

-

Dissolve the 2-(phenylseleno)cycloheptanone in a solvent such as dichloromethane (B109758) or THF.[6]

-

Cool the solution in an ice bath.

-

Add 30% hydrogen peroxide dropwise to the stirred solution.[6] An excess of hydrogen peroxide is typically used.[6]

-

The elimination reaction is often rapid at room temperature.[4] Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography or distillation.

Quantitative Data

| Substrate | Method | Yield (%) | Reference |

| 2-Acetylcyclohexanone | Selenoxide Elimination | High (not specified) | [6] |

| Various Carbonyls | Selenoxide Elimination | Generally Good to Excellent | [7] |

Note: This method is known for its high yields under mild conditions, making it suitable for complex molecules.[4]

Method 3: Saegusa-Ito Oxidation

The Saegusa-Ito oxidation is a modern and powerful method for the synthesis of α,β-unsaturated carbonyl compounds from silyl enol ethers using a palladium(II) catalyst.[8]

Reaction Mechanism

The reaction begins with the coordination of the palladium(II) catalyst to the double bond of the silyl enol ether. This is followed by the loss of the silyl group and the formation of a palladium enolate. A subsequent β-hydride elimination forms the enone, a palladium hydride species, which then undergoes reductive elimination to regenerate the active palladium catalyst (or Pd(0) which is reoxidized).[9][10]

Caption: Mechanism of Saegusa-Ito Oxidation.

Experimental Protocol

Step 1: Synthesis of 1-(Trimethylsilyloxy)cycloheptene

-

To a solution of diisopropylamine in dry THF at -78°C under an inert atmosphere, add n-butyllithium and stir for 10 minutes.

-

Add a solution of cycloheptanone in dry THF to the freshly prepared LDA solution at -78°C.

-

After stirring for 30 minutes, add trimethylsilyl (B98337) chloride (TMSCl).

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with pentane, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude silyl enol ether is often used in the next step without further purification.

Step 2: Palladium-Catalyzed Oxidation

-

Dissolve the crude 1-(trimethylsilyloxy)cycloheptene in a suitable solvent like acetonitrile (B52724) or DMF.[9]

-

To this solution, add palladium(II) acetate (B1210297) (Pd(OAc)₂). Stoichiometric amounts are often used, but catalytic versions with a co-oxidant like benzoquinone or oxygen are common.[8][11]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite® to remove palladium black.

-

Dilute the filtrate with an organic solvent like diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or vacuum distillation to yield this compound.

Quantitative Data

| Substrate | Catalyst/Oxidant | Solvent | Yield (%) | Reference |

| Various Silyl Enol Ethers | Pd(OAc)₂ (catalytic), Oxone | Acetonitrile | Good to Excellent | [12][13] |

| Diketone Silyl Enol Ether | Pd₂(dba)₃ (catalytic), Allyl Methyl Carbonate | Acetonitrile | 96 | [9] |

Note: The Saegusa-Ito oxidation is a highly reliable and versatile method, often providing high yields where other methods may fail.[8]

Summary and Comparison

| Method | Advantages | Disadvantages |

| α-Bromination/Dehydrobromination | - Uses readily available and inexpensive reagents. - A well-established, classical method. | - Can produce di-brominated byproducts.[14] - The use of bromine requires careful handling. - Elimination conditions can sometimes be harsh. |

| Selenoxide Elimination | - Very mild reaction conditions, compatible with many functional groups.[4] - High yields and clean reactions.[7] - Syn-elimination provides stereochemical control in some systems.[5] | - Selenium reagents are toxic and require careful handling.[6] - Can be more expensive than the bromination route. |

| Saegusa-Ito Oxidation | - High yields and excellent regioselectivity.[8][9] - Milder than the classical bromination method. - Catalytic versions reduce the cost.[11] | - Palladium catalysts are expensive, especially when used stoichiometrically.[8] - Requires the pre-formation of the silyl enol ether. |

Conclusion

The synthesis of this compound from cycloheptanone can be effectively achieved by several methods. The choice of method will depend on factors such as scale, cost, available reagents, and the presence of other functional groups in more complex substrates. The classical α-bromination/dehydrobromination route is cost-effective for large-scale synthesis. For substrates requiring milder conditions and high yields, selenoxide elimination and the Saegusa-Ito oxidation are superior alternatives, with the latter being a particularly powerful and reliable method in modern organic synthesis. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Selenoxide elimination - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]

- 9. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. Saegusa-Ito Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Palladium-catalyzed saegusa-ito oxidation: Synthesis of α,β-Unsaturated carbonyl compounds from trimethylsilyl enol ethers - Lookchem [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. EP0019132A1 - Process for the preparation of alpha-halogen cyclobutanones - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Spectral Properties of 2-Cyclohepten-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and spectral data of 2-Cyclohepten-1-one, a key intermediate in the synthesis of various organic compounds, including perhydroazulene terpenoids.[1][2] The information is presented in a structured format to facilitate easy reference and comparison for researchers and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound, with the chemical formula C₇H₁₀O, is a cyclic ketone that presents as a liquid at room temperature.[3][4] Its fundamental properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | [3][4][5][6][7] |

| Molecular Weight | 110.15 g/mol | [3][4][5] |

| Density | 0.988 g/mL at 25 °C | [2][3][8] |

| Boiling Point | 183-189.1 °C at 760 mmHg | [2][4][8] |

| Refractive Index (n20/D) | 1.494 | [1][2][3][8] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [1][4] |

| CAS Number | 1121-66-0 | [3][5][6][7] |

| Appearance | Liquid | [4] |

| Solubility | Soluble in water (3911 mg/L at 25 °C, est.) | [1] |

Spectral Data Analysis

The structural elucidation of this compound is critically dependent on various spectroscopic techniques. This section details the available spectral data, which are instrumental for confirming the compound's identity and purity.

| Spectroscopic Data | Key Features |

| ¹H NMR | Spectra available, typically run in CDCl₃.[9] |

| ¹³C NMR | Spectra available, typically run in Chloroform-d.[10] |

| Infrared (IR) Spectroscopy | Data obtained via techniques such as Attenuated Total Reflectance (ATR) and capillary cell (neat).[11] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, providing fragmentation patterns.[5][6] |

| UV Spectroscopy | λmax: 227 nm (in EtOH).[2][8] |

Experimental Protocols

While specific, detailed experimental protocols for the acquisition of all spectral data for this compound are not exhaustively documented in a single source, the following represents standard methodologies employed for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

A small sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).[9][10]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to the solvent to provide a reference peak at 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The prepared sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. Key parameters to set include the number of scans, pulse width, and acquisition time.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

The ATR accessory is placed in the sample compartment of an FTIR spectrometer.

-

The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). The spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups, most notably the C=O stretch of the ketone and the C=C stretch of the alkene.

Methodology (Capillary Cell - Neat): [11]

-

A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin capillary film.

-

The assembly is mounted in a sample holder and placed in the IR beam of the spectrometer for analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

A dilute solution of this compound in a volatile solvent is injected into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification.

-

In the ionization chamber, the molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment peaks.

Logical Relationship of Analytical Data

The following diagram illustrates the workflow for the characterization of this compound, showcasing how different analytical techniques provide complementary information to confirm the structure and purity of the compound.

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

References

- 1. This compound, 1121-66-0 [thegoodscentscompany.com]

- 2. This compound | 1121-66-0 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound | C7H10O | CID 70723 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Cyclohepten-1-one (CAS 1121-66-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohepten-1-one (CAS Number: 1121-66-0), also known as tropilene or cyclohept-2-en-1-one, is a cyclic ketone featuring a seven-membered carbon ring with a carbon-carbon double bond in conjugation with the carbonyl group.[1][2] This α,β-unsaturated ketone is a versatile intermediate in organic synthesis, particularly valued for its role in the construction of more complex molecular architectures.[3] Its unique seven-membered ring structure and the presence of reactive functional groups make it a key building block in the synthesis of natural products, such as perhydroazulene terpenoids, and a point of interest for the development of novel chemical entities in the pharmaceutical and agrochemical industries.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, safety and handling protocols, and synthetic applications of this compound. While direct and extensive biological studies on this specific molecule are limited, this guide will also discuss the potential biological activities by drawing parallels with closely related α,β-unsaturated ketones, offering a perspective for future research and drug development.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic odor.[2] It is soluble in organic solvents, with limited solubility in water.[2] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1121-66-0 | [1] |

| Molecular Formula | C₇H₁₀O | [1] |

| Molecular Weight | 110.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 183 °C (lit.) | [3] |

| Density | 0.988 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.494 (lit.) | [3] |

| Flash Point | 155 °F (68.3 °C) | [4] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |

| InChI | InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h3,5H,1-2,4,6H2 | [5] |

| SMILES | C1CCC(=O)C=C1 | [5] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. A summary of the key spectroscopic data is provided below.

| Spectroscopic Technique | Key Features and Data |

| ¹H NMR | Data available, specific peak assignments would require spectral analysis. |

| ¹³C NMR | Data available, specific peak assignments would require spectral analysis. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (carbonyl) and C=C (alkene) stretching. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (110.15 g/mol ). |

| UV Spectroscopy | λmax at 227 nm (in Ethanol).[3] |

Safety and Handling

This compound is classified as harmful if swallowed.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Precautionary Statements: P264, P270, P301+P317, P330, P501[5]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in organic synthesis. Its α,β-unsaturated ketone moiety allows for a variety of chemical transformations, including Michael additions, conjugate additions of organometallic reagents, and cycloadditions. A notable application is its use as a precursor in the synthesis of perhydroazulene terpenoids.[3]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the α-bromination of cycloheptanone (B156872) followed by dehydrobromination. A detailed procedure can be found in Organic Syntheses, a reliable source for vetted experimental methods. Below is a generalized protocol based on such transformations.

Reaction Scheme:

References

The Formation of 2-Cyclohepten-1-one: A Technical Guide to Core Synthetic Mechanisms

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthetic methodologies for the formation of 2-cyclohepten-1-one, a valuable seven-membered carbocycle and a key structural motif in various natural products and pharmaceutical intermediates. The following sections detail the core reaction mechanisms, present quantitative data from seminal studies, and provide generalized experimental protocols for each major synthetic pathway.

Ring Expansion of Bicyclo[3.2.0]heptanone Derivatives

One of the most direct and efficient methods for synthesizing the cycloheptenone core involves the acid-catalyzed rearrangement of a bicyclo[3.2.0]heptanone scaffold. This two-carbon ring expansion proceeds cleanly in strong, non-nucleophilic acids.

Mechanism of Formation

The reaction is initiated by the protonation of the carbonyl oxygen of the bicyclo[3.2.0]heptan-6-one starting material. This activation facilitates the cleavage of the C1-C7 bond of the strained cyclobutane (B1203170) ring. The resulting secondary carbocation is then stabilized by a 1,2-hydride shift, leading to a more stable tertiary carbocation. This intermediate subsequently undergoes rearrangement through the cleavage of the C1-C5 bond, expanding the five-membered ring into a seven-membered ring. The final step is the deprotonation of the hydroxyl group to yield the protonated this compound, which can be neutralized upon workup to afford the final product.[1]

Caption: Acid-catalyzed ring expansion pathway.

Data Presentation

The isomerization of bicyclo[3.2.0]heptanone derivatives in strong acids is typically quantitative. The product can be recovered in high yield upon careful quenching of the acid solution.

| Starting Material | Acid Medium | Temperature (°C) | Time | Product | Yield (%) | Reference |

| Bicyclo[3.2.0]heptan-6-one | FSO₃H or 96% H₂SO₄ | -78 to 25 | < 5 min | This compound | >95 | [1] |

| Bicyclo[3.2.0]hept-2-en-7-one | FSO₃H | -78 to 25 | < 5 min | Cyclohepta-2,4-dienone | >95 | [1] |

Experimental Protocol: General Procedure

-

Preparation: A solution of the bicyclo[3.2.0]heptan-6-one derivative is prepared in a minimal amount of a suitable inert solvent (e.g., CH₂Cl₂).

-

Acidification: The solution is slowly added to a stirred, pre-cooled solution of fluorosulfuric acid (FSO₃H) at -78 °C under an inert atmosphere (N₂ or Ar). The reaction is typically instantaneous, indicated by the complete formation of the protonated cycloheptenone species, which can be monitored by ¹H NMR spectroscopy.

-

Quenching: The reaction mixture is carefully quenched by pouring it into a vigorously stirred slurry of sodium bicarbonate (NaHCO₃) and diethyl ether at -78 °C.

-

Extraction & Isolation: Once the quenching is complete and the mixture has reached room temperature, the aqueous layer is separated and extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.[1]

Rhodium-Catalyzed [5+2] Cycloaddition

The [5+2] cycloaddition of a vinylcyclopropane (B126155) (VCP) with an alkyne is a powerful, atom-economical method for the construction of seven-membered rings. This reaction is efficiently catalyzed by rhodium(I) complexes.

Mechanism of Formation

The catalytic cycle begins with the coordination of the rhodium(I) catalyst to the vinylcyclopropane. This is followed by an oxidative cyclometalation involving the vinyl group and cleavage of the adjacent C-C bond in the cyclopropane (B1198618) ring, forming a rhodacyclooctadiene intermediate. The tethered alkyne then undergoes migratory insertion into a rhodium-carbon bond. The cycle concludes with a reductive elimination step that releases the cycloheptadiene product and regenerates the active Rh(I) catalyst.[2] Subsequent hydrolysis of the resulting enol ether affords the desired this compound.

Caption: Catalytic cycle for the [5+2] cycloaddition.

Data Presentation

The use of 1-(2-methoxyethoxy)-1-vinylcyclopropane (B1600800) as the five-carbon component provides excellent results with a variety of alkynes, often with very short reaction times.[3]

| Alkyne Partner (R-C≡C-R') | Catalyst Loading (mol %) | Solvent | Time | Product | Yield (%) | Reference |

| H-C≡C-(CH₂)₅CH₃ | 0.5 | CH₂Cl₂ | 5 min | 2-Hexyl-3-methoxyethoxy-cyclohept-2-enone | 97 | [3] |

| Ph-C≡C-H | 1.0 | CH₂Cl₂ | 10 min | 2-Phenyl-3-methoxyethoxy-cyclohept-2-enone | 95 | [3] |

| H-C≡C-CH₂OH | 1.0 | CH₂Cl₂ | 10 min | 2-Hydroxymethyl-3-methoxyethoxy-cyclohept-2-enone | 86 | [3] |

| MeO₂C-C≡C-CO₂Me | 1.0 | CH₂Cl₂ | 10 min | Dimethyl 3-methoxyethoxy-cyclohept-1-ene-1,2-dicarboxylate | 96 | [3] |

Experimental Protocol: General Procedure

-

Setup: To a flame-dried flask under an argon atmosphere, the rhodium catalyst (e.g., [Rh(CO)₂Cl]₂) is added.

-

Reagent Addition: Anhydrous, degassed solvent (e.g., CH₂Cl₂) is added, followed by the alkyne and then the 1-(2-methoxyethoxy)-1-vinylcyclopropane.

-

Reaction: The reaction mixture is stirred at room temperature. The reaction is typically very fast and can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Hydrolysis & Isolation: The crude enol ether is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and aqueous HCl (1N). The solution is stirred at room temperature until hydrolysis is complete (monitored by TLC). The mixture is then extracted with diethyl ether, and the combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the substituted this compound.[3]

Intramolecular Aldol (B89426) Condensation

The intramolecular aldol condensation provides a classical route to cyclic enones. For the synthesis of this compound, this requires a 1,8-dicarbonyl precursor, such as 1,8-octanedial. This method is less common for seven-membered rings due to the entropic unfavorability of forming larger rings compared to the highly efficient formation of five- and six-membered rings.

Mechanism of Formation

In the presence of a base, an α-proton is abstracted from one of the carbonyl groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second aldehyde group within the same molecule. This intramolecular cyclization forms a seven-membered ring containing a β-hydroxy ketone (the aldol addition product). Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated ketone, this compound.

Caption: Key steps in the intramolecular aldol condensation.

Experimental Protocol: General Procedure

-

Setup: A dilute solution of 1,8-octanedial is prepared in a suitable solvent (e.g., ethanol (B145695) or THF). High dilution conditions are crucial to favor the intramolecular reaction over intermolecular polymerization.

-

Reaction: The solution is treated with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), typically at room temperature or with gentle heating.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS.

-

Workup: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., HCl).

-

Isolation: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated. The crude product is then purified by column chromatography or distillation.

Other Synthetic Approaches

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. For a seven-membered ring, a 1,8-diester such as diethyl suberate (B1241622) is required. The resulting cyclic β-keto ester can be hydrolyzed and decarboxylated to yield cycloheptanone. Further synthetic steps, such as α-bromination followed by elimination, are necessary to introduce the α,β-unsaturation to form this compound. While effective, this multi-step sequence can be lower in overall yield compared to more direct methods.[4]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis, utilizing ruthenium-based catalysts (e.g., Grubbs catalysts), is a versatile method for forming cyclic olefins.[5] To synthesize this compound, a suitable acyclic dienyl ketone precursor would be required. The reaction involves the intramolecular metathesis of the two terminal alkene groups to form the seven-membered ring and release ethylene (B1197577) as a volatile byproduct. The choice of catalyst and reaction conditions, particularly concentration, is critical to maximize the yield of the desired monomeric cyclic product and avoid oligomerization.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 3. A New and Practical Five-Carbon Component for Metal-Catalyzed [5 + 2] Cycloadditions: Preparative Scale Syntheses of Substituted Cycloheptenones [organic-chemistry.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Ring Closing Metathesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Retrosynthesis of Cycloheptenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptenone frameworks are pivotal structural motifs found in a diverse array of biologically active natural products and pharmaceutical agents. Their synthesis, however, presents a considerable challenge to chemists due to the entropic and enthalpic barriers associated with the formation of seven-membered rings. Retrosynthetic analysis provides a powerful logical framework for deconstructing these complex targets into simpler, more readily available starting materials. This technical guide offers an in-depth exploration of the core retrosynthetic strategies for accessing cycloheptenone derivatives, with a focus on practical experimental protocols and comparative data to aid in synthetic planning and execution.

Core Retrosynthetic Strategies

The construction of the cycloheptenone core can be approached through several primary disconnection strategies. This guide will focus on four of the most robust and widely employed methods:

-

[4+3] Cycloaddition: A convergent approach that rapidly builds the seven-membered ring from a four-atom π-system (a diene) and a three-atom π-system (an oxyallyl cation).

-

Divinylcyclopropane Rearrangement: A thermally or photochemically induced sigmatropic rearrangement that transforms a divinylcyclopropane into a cycloheptadiene, a direct precursor to cycloheptenones.

-

Ring Expansion: A method that expands a more readily accessible six-membered ring (a cyclohexanone (B45756) derivative) into the desired seven-membered carbocycle.

-

Ring-Closing Metathesis (RCM): A powerful catalytic method that forms the cyclic olefin from an acyclic diene precursor.

Strategy 1: [4+3] Cycloaddition

The [4+3] cycloaddition is a highly efficient method for the one-step construction of seven-membered rings. The retrosynthetic disconnection involves breaking two sigma bonds to reveal a diene and a three-carbon component, which is synthetically equivalent to an oxyallyl cation.

Retrosynthetic Analysis (DOT)

An In-depth Technical Guide on 2-Cyclohepten-1-one

This guide provides an overview of the fundamental physicochemical properties of 2-Cyclohepten-1-one, a cyclic ketone that serves as a versatile intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals engaged in drug development and chemical research.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | [1][2][3][4][5] |

| Molecular Weight | 110.15 g/mol | [1] |

| Alternate Molecular Weight | 110.16 g/mol | [2] |

| Alternate Molecular Weight | 110.156 g/mol | [3] |

| Alternate Molecular Weight | 110.1537 g/mol | [4] |

| CAS Number | 1121-66-0 | [1][3][4] |

| Density | 0.988 g/mL at 25 °C | [6] |

| Boiling Point | 183 °C | [5][6] |

| Refractive Index | n20/D 1.494 | [3][6] |

| Flash Point | 68 °C (154.4 °F) - closed cup |

Molecular Structure and Information

The structural representation and key identifiers of this compound are crucial for its application in experimental and computational chemistry.

Caption: Key identifiers and physical properties of this compound.

References

Solubility of 2-Cyclohepten-1-one in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohepten-1-one, a cyclic ketone with the chemical formula C₇H₁₀O, is a valuable intermediate in organic synthesis.[1] Its seven-membered ring structure and α,β-unsaturated ketone functionality make it a versatile building block for the synthesis of more complex molecules, notably perhydroazulene terpenoids.[1] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its application in a key synthetic pathway.

Physical Properties of this compound

A summary of the key physical properties of this compound is provided in the table below. These properties influence its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O | [2][3][4][5][6] |

| Molecular Weight | 110.15 g/mol | [2][4] |

| Density | 0.988 g/mL at 25 °C | [2][3][4][6] |

| Boiling Point | 183 °C (lit.) | [2][3] |

| Flash Point | 68 °C (closed cup) | |

| Water Solubility | 3911 mg/L at 25 °C (est.) | [1] |

Solubility Profile

Qualitative Solubility:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | The ketone group can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl groups of these solvents. |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) | Soluble | The polarity of these solvents is similar to that of this compound, facilitating dissolution. Acetone, being a ketone itself, is expected to be an excellent solvent. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Soluble to Moderately Soluble | The cycloheptene (B1346976) ring provides significant nonpolar character, allowing for favorable van der Waals interactions with nonpolar solvents.[8] |

| Water | Sparingly Soluble | While it has some water solubility due to the polar ketone group, the larger nonpolar hydrocarbon ring limits its miscibility with water. An estimated solubility is 3911 mg/L at 25 °C.[1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols, adapted from established methodologies, can be employed.[9][10][11][12]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Small test tubes (10 x 75 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Add a small, accurately measured amount of this compound (e.g., 10 µL) to the solvent.

-

Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution for any signs of undissolved solute (e.g., cloudiness, separate layers, droplets).

-

If the solute dissolves completely, continue adding small, known increments of this compound, mixing thoroughly after each addition, until saturation is observed.

-

Record the approximate amount of solute dissolved in the solvent to classify it as soluble, partially soluble, or insoluble.[7]

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a widely used method for obtaining accurate solubility data.

Materials:

-

This compound

-

High-purity organic solvents

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume or mass of the desired solvent in a sealable vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for several hours to allow any undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved micro-droplets.

-

Accurately determine the mass of the filtered solution.

-

Quantify the concentration of this compound in the filtered solution using a pre-calibrated GC or HPLC method.

-

Calculate the solubility in appropriate units (e.g., g/L, mol/L, or mg/g of solvent).

Application in Synthesis: Perhydroazulene Terpenoids

This compound is a key starting material for the synthesis of perhydroazulene terpenoids, a class of natural products with interesting biological activities. The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized synthetic pathway from this compound to a perhydroazulene core structure.

This workflow highlights the transformation of the initial cycloheptenone ring through a series of reactions, including nucleophilic addition, oxidation, and a key ring-closing metathesis step to form the bicyclic perhydroazulene skeleton. The solubility of the starting material and intermediates in the reaction and purification solvents is a critical factor for the success of each synthetic step.

References

- 1. This compound, 1121-66-0 [thegoodscentscompany.com]

- 2. This compound | 1121-66-0 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound 80 , technical grade 1121-66-0 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. education.com [education.com]

- 8. Toluene - Wikipedia [en.wikipedia.org]

- 9. studylib.net [studylib.net]

- 10. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

- 11. csub.edu [csub.edu]

- 12. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 2-Cyclohepten-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohepten-1-one, an α,β-unsaturated cyclic ketone, serves as a versatile intermediate in organic synthesis. Its seven-membered ring structure and reactive enone functionality make it a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of natural products and their analogues. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, and synthetic methodologies.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₁₀O, consists of a seven-membered carbocyclic ring containing a ketone functional group and a carbon-carbon double bond in conjugation with the carbonyl group.[1][2][3] This arrangement dictates its chemical reactivity, making it susceptible to both 1,2- and 1,4-addition reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O | [1][2] |

| Molecular Weight | 110.15 g/mol | [2] |

| CAS Number | 1121-66-0 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 183 °C (lit.) | [4] |

| Density | 0.988 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.494 (lit.) | [4] |

| Flash Point | 68 °C (closed cup) | |

| Solubility | Soluble in organic solvents |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | m | 1H | H-2 (vinylic) |

| ~6.4 | m | 1H | H-3 (vinylic) |

| ~2.5 | m | 2H | H-4 (allylic) |

| ~1.8 | m | 2H | H-5 |

| ~1.6 | m | 2H | H-6 |

| ~2.4 | m | 2H | H-7 (α to C=O) |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~204 | C-1 (C=O) |

| ~130 | C-2 (vinylic) |

| ~145 | C-3 (vinylic) |

| ~45 | C-4 |

| ~25 | C-5 |

| ~28 | C-6 |

| ~42 | C-7 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch |

| ~2930, ~2860 | Strong | C-H stretch (aliphatic) |

| ~1665 | Strong | C=O stretch (conjugated ketone) |

| ~1620 | Medium | C=C stretch |

Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 110 | [M]⁺ | Molecular Ion |

| 82 | High | [M - CO]⁺ |

| 67 | Moderate | |

| 54 | High |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common approach involves the α-bromination of cycloheptanone (B156872) followed by dehydrobromination.

Experimental Protocol: Synthesis from Cycloheptanone

Materials:

-

Cycloheptanone

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Triethylamine (B128534) (Et₃N) or other non-nucleophilic base

-

Diethyl ether or other extraction solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

α-Bromination: To a solution of cycloheptanone in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Reflux the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromocycloheptanone (B1297598).

-

Dehydrobromination: Dissolve the crude 2-bromocycloheptanone in a suitable solvent such as diethyl ether.

-

Add triethylamine dropwise to the solution at room temperature with stirring.

-

Stir the reaction mixture for several hours until the elimination is complete (monitor by TLC or GC-MS).

-

Filter the mixture to remove the triethylammonium (B8662869) bromide salt.

-

Wash the filtrate with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Visualizations

Synthetic Pathway of this compound

Caption: Synthesis of this compound from Cycloheptanone.

Key Functional Groups and Reactivity

Caption: Reactivity of this compound's key functional groups.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. The methodologies for its synthesis are established, providing a reliable source of this compound for research and development. Its characteristic spectroscopic data allows for straightforward identification and characterization. The dual reactivity of the enone system opens up a wide range of possibilities for the synthesis of complex molecules, making it a continued area of interest for synthetic chemists. Further exploration of its biological activities could unveil new applications in drug discovery and development.

References

The Cycloheptenone Core: A Technical Guide to its Discovery, History, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of cycloheptenones, from their conceptual origins rooted in the synthesis of seven-membered rings to their contemporary significance as versatile scaffolds in medicinal chemistry. We delve into the historical milestones, key synthetic evolutions, and the profound impact of naturally occurring cycloheptenones on our understanding of cellular signaling pathways, providing a comprehensive resource for professionals in drug discovery and development.

A Historical Perspective: The Dawn of Seven-Membered Carbocycles

The story of cycloheptenones begins not with the unsaturated ring itself, but with its saturated counterpart, cycloheptanone (B156872). In a landmark achievement of 19th-century organic chemistry, French chemist Jean-Baptiste Boussingault, in 1836, reported the first synthesis of a seven-membered carbocyclic ring.[1] By pyrolyzing the calcium salt of suberic acid, he obtained a substance he named "suberone," now known as cycloheptanone.[1] This pioneering work laid the foundational chemical knowledge for the eventual exploration of unsaturated seven-membered ring systems.

While a definitive date for the first synthesis of a simple cycloheptenone is not clearly documented in readily available historical records, early methodologies for the introduction of unsaturation into cyclic ketones provide a logical pathway to their creation. These early approaches likely involved multi-step sequences, building upon the availability of cycloheptanone.

Evolution of Synthetic Methodologies

The synthesis of the cycloheptenone core has evolved significantly from classical multi-step procedures to highly efficient modern catalytic methods.

Classical Synthetic Approaches

Early synthetic strategies for accessing cycloheptenones would have relied on fundamental organic reactions. Two plausible classical routes include:

-

Dehydrogenation of Cycloheptanone: This approach involves the removal of hydrogen from the saturated cycloheptanone ring to introduce a double bond. While modern methods utilize sophisticated catalysts, early attempts would have employed harsher conditions.

-

Allylic Bromination of Cycloheptene followed by Elimination/Hydrolysis: This two-step process would involve the introduction of a bromine atom at the allylic position of cycloheptene, followed by either elimination to form the conjugated double bond or hydrolysis to an allylic alcohol and subsequent oxidation to the enone.

Modern Synthetic Methods

Contemporary organic synthesis offers a diverse toolkit for the construction of cycloheptenone derivatives with high efficiency and stereocontrol. These methods are crucial for accessing complex cycloheptenone-containing natural products and for the generation of compound libraries for drug screening.

Quantitative Data: Physicochemical Properties of this compound

For researchers, a clear understanding of the physical and chemical properties of the core cycloheptenone scaffold is essential. The following table summarizes key data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O | [2][3] |

| Molecular Weight | 110.15 g/mol | [2][3] |

| Boiling Point | 183-189.1 °C | [2][3] |

| Density | 0.988 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.494 | [2][4] |

| Flash Point | 68 °C (154.4 °F) | [4] |

| λmax | 227 nm (in Ethanol) | [1][2] |

Experimental Protocols

To provide practical guidance, this section details a representative experimental protocol for a key transformation and an extraction procedure for a prominent naturally occurring cycloheptenone.

Representative Synthesis: Dehydrogenation of Cycloheptanone to this compound

While a specific historical protocol is not available, a modern adaptation of this classical transformation is presented below. This method utilizes a palladium catalyst for efficient dehydrogenation.

Reaction:

Cycloheptanone → this compound

Reagents and Equipment:

-

Cycloheptanone

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Oxygen (O₂) atmosphere

-

Dimethyl sulfoxide (B87167) (DMSO) as solvent

-

Round-bottom flask equipped with a reflux condenser and a balloon filled with oxygen

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of cycloheptanone in DMSO, add a catalytic amount of Pd(OAc)₂.

-

Fit the flask with a reflux condenser and an oxygen-filled balloon.

-

Heat the reaction mixture with stirring under an oxygen atmosphere.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, is then isolated and purified using standard techniques such as extraction and column chromatography.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and catalyst loading should be optimized for best results.

Extraction of Zerumbone (B192701) from Zingiber zerumbet

Zerumbone, a naturally occurring cycloheptenone derivative, can be efficiently isolated from the rhizomes of the wild ginger, Zingiber zerumbet. Microwave-assisted extraction is a rapid and effective method.[2]

Materials and Equipment:

-

Dried and powdered rhizomes of Zingiber zerumbet

-

44% Ethanol (B145695) in deionized water

-

Microwave extraction system

-

Vacuum filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Place 2.0 g of pulverized Zingiber zerumbet rhizome into a 50-mL double-necked flask.[2]

-

Add 10 mL of 44% ethanol to the flask.[2]

-

Connect the flask to a cooling system.

-

Apply microwave irradiation at a power of 518 W for 38.5 seconds.[2]

-

After irradiation, cool the mixture to room temperature.

-

Filter the extract through Whatman No. 1 filter paper.[2]

-

The filtrate, containing the extracted zerumbone, can be concentrated using a rotary evaporator for further analysis or purification.

Cycloheptenones in Drug Development: Modulation of Key Signaling Pathways

The therapeutic potential of cycloheptenone derivatives has garnered significant attention, largely due to the biological activities of naturally occurring compounds. A prime example is zerumbone, which has been shown to modulate key signaling pathways implicated in cancer and inflammation.

Zerumbone: A Natural Cycloheptenone with Potent Bioactivity

Zerumbone is a sesquiterpenoid found in the essential oil of Zingiber zerumbet.[4] Its α,β-unsaturated ketone moiety is a key structural feature responsible for its biological effects.

Interaction with NF-κB and MAPK/ERK Signaling Pathways

Extensive research has demonstrated that zerumbone exerts its anti-inflammatory and anti-cancer effects by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathways.[5][6]

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Zerumbone has been shown to inhibit NF-κB activation, thereby suppressing the expression of NF-κB-regulated genes that contribute to tumor growth and metastasis.[5]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a common feature of many cancers. Zerumbone has been observed to modulate the MAPK/ERK pathway, contributing to its anti-proliferative effects.[6]

Quantitative Biological Activity of Zerumbone

The inhibitory potential of zerumbone on the NF-κB pathway has been quantified in various studies.

| Target/Assay | Cell Line | IC₅₀ Value | Reference(s) |

| NF-κB Activation | RAW 264.7 macrophages | 1.97 µM | [7] |

| Nitric Oxide Production (downstream of NF-κB) | RAW 264.7 macrophages | 3.58 µM | [7] |

These data highlight the potent inhibitory activity of zerumbone and underscore the therapeutic potential of the cycloheptenone scaffold.

Conclusion

The journey of the cycloheptenone core, from the historical synthesis of its saturated precursor to the discovery of potent, naturally occurring derivatives, showcases a remarkable trajectory in organic and medicinal chemistry. The evolution of synthetic methods has made this versatile scaffold readily accessible for the development of novel therapeutic agents. The profound biological activities of compounds like zerumbone, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK/ERK, firmly establish the cycloheptenone motif as a privileged structure in modern drug discovery. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Key cell signaling pathways modulated by zerumbone: role in the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zerumbone abolishes NF-kappaB and IkappaBalpha kinase activation leading to suppression of antiapoptotic and metastatic gene expression, upregulation of apoptosis, and downregulation of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zerumbone suppresses the activation of inflammatory mediators in LPS-stimulated U937 macrophages through MyD88-dependent NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Safe Handling of 2-Cyclohepten-1-one for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Cyclohepten-1-one (CAS No. 1121-66-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's physicochemical properties, toxicological profile, and appropriate handling procedures. It includes detailed experimental protocols for safe use, emergency response, and disposal. Furthermore, this guide illustrates the biological context of α,β-unsaturated ketones through a diagram of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway, a known target for this class of compounds, and provides a general experimental workflow for its use in a laboratory setting.

Introduction

This compound is an α,β-unsaturated ketone, a class of compounds recognized for their utility as intermediates in organic synthesis, particularly in the construction of complex molecules like perhydroazulene terpenoids.[1] The reactivity of the enone functional group, which makes it a valuable synthetic building block, also imparts potential biological activity and associated hazards. As a Michael acceptor, this compound and related compounds can covalently interact with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of cellular signaling pathways. A key pathway affected by some α,β-unsaturated ketones is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling cascade, which plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[2][3]

Given its reactivity, a thorough understanding and strict adherence to safety and handling protocols are paramount for personnel working with this compound. This guide aims to provide the necessary technical information to ensure its safe and effective use in a research and development environment.

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1121-66-0 | [3][4][5] |

| Molecular Formula | C₇H₁₀O | [4][5] |

| Molecular Weight | 110.15 g/mol | [3][6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Density | 0.988 g/mL at 25 °C | [3][8][9] |

| Boiling Point | 183 °C (lit.) | [9] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [3][7] |

| Refractive Index | n20/D 1.494 (lit.) | [3][8][9] |

| Storage Temperature | 2-8°C | [3][7][9] |

Table 2: Hazard Identification and Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed | [3][4][6][8] |

| Flammable Liquids | Category 4 (Combustible Liquid) | None | Warning | H227: Combustible liquid | [1][4] |

Table 3: Personal Protective Equipment (PPE)

| Protection Type | Specification | Purpose | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes. | [3][7][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | Prevents skin contact. | [3][7][10] |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If needed, use a respirator with an appropriate filter. | Minimizes inhalation of vapors. | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for the safe handling and use of this compound in a laboratory setting.

General Handling Protocol

This protocol outlines the standard procedure for handling this compound.

-

Preparation:

-

Ensure a well-ventilated work area, preferably a certified chemical fume hood.

-

Assemble all necessary equipment and reagents before commencing the experiment.

-

Verify that a safety shower and eyewash station are readily accessible.

-

Don all required PPE as specified in Table 3.

-

-

Handling:

-

Dispense the required amount of this compound carefully, avoiding splashes.

-

Keep the container tightly closed when not in use.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the work area.[8]

-

-

Post-Handling:

-

Thoroughly wash hands with soap and water after handling.[8]

-

Clean the work area and any contaminated equipment.

-

Properly store or dispose of the chemical as outlined below.

-

Storage Protocol

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][4]

-

Store separately from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

-

Small Spills:

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert emergency response personnel.

-

Ventilate the area and contain the spill if it can be done safely.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

-

If on Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[4]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Disposal Protocol

-

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4][8]

-

Do not dispose of it down the drain or into the environment.

-

Contact a licensed professional waste disposal service to dispose of this material.

Mandatory Visualizations

PPARγ Signaling Pathway

As an α,β-unsaturated ketone, this compound has the potential to act as a Michael acceptor and interact with biological molecules. A key signaling pathway that can be modulated by such compounds is the PPARγ pathway. The following diagram illustrates a simplified representation of this pathway.

Experimental Workflow

The following diagram illustrates a general workflow for a typical organic synthesis experiment involving a reactive liquid like this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis with potential applications in drug development. Its inherent reactivity as an α,β-unsaturated ketone necessitates a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide has provided a detailed summary of the essential safety data, handling procedures, and biological context for this compound. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate risks and ensure a safe laboratory environment while harnessing the synthetic potential of this compound. Continuous vigilance and adherence to established safety protocols are crucial for the responsible conduct of research involving reactive chemicals.

References

- 1. PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.osu.edu [chemistry.osu.edu]

- 5. researchgate.net [researchgate.net]

- 6. research.wayne.edu [research.wayne.edu]

- 7. ors.od.nih.gov [ors.od.nih.gov]

- 8. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. knowunity.co.uk [knowunity.co.uk]

A Technical Guide to 2-Cyclohepten-1-one: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohepten-1-one, a seven-membered cyclic α,β-unsaturated ketone, serves as a valuable and versatile building block in organic synthesis. Its unique structural features make it a key intermediate in the synthesis of a variety of complex molecules, including natural products and their analogues with significant biological activities. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in the development of therapeutic agents, particularly in the synthesis of perhydroazulene and azulene (B44059) derivatives.

Commercial Availability

This compound is commercially available from a range of chemical suppliers. The purity and available quantities can vary, catering to different research and development needs. Below is a summary of representative commercial sources and their typical product specifications.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 80% (technical grade) to ≥92% | 1 g, 2.5 g, 5 g, 10 g, 25 g, 100 g |

| TCI Chemicals | >85.0% (GC) | 1 g, 5 g |

| Santa Cruz Biotechnology | ≥92% | Available for research use |

| Oakwood Chemical | 90% | 5 g |

| Chemenu | 90% | 25 g |

| Thermo Scientific Chemicals | 90% | 1 g, 5 g |

| CymitQuimica | >85.0% (GC) to 90% | 1 g, 5 g, 10 g, 25 g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1121-66-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₀O | [1][2][3][4][5] |

| Molecular Weight | 110.15 g/mol | [1][3][4][5][6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 183-189.1 °C at 760 mmHg | [2][8][9] |

| Density | 0.966 - 0.988 g/mL at 25 °C | [2][8][9][10][11] |

| Refractive Index (n20/D) | 1.494 | [2][8][9][10][11] |

| Flash Point | 68 - 71.3 °C | [2][11] |

| Storage Temperature | 2-8°C | [2][10][11] |

Synthesis of this compound

While various methods for the synthesis of cycloheptenone derivatives exist, a common approach involves the ring expansion of a corresponding cyclohexanone (B45756) derivative or the cyclization of an appropriate acyclic precursor. Below is a representative experimental protocol adapted from related syntheses of cyclic enones.[6][12]

Experimental Protocol: Synthesis via Dehydrohalogenation of 2-Halocycloheptanone

This protocol is a generalized procedure based on common methods for the synthesis of α,β-unsaturated ketones.

Step 1: Halogenation of Cycloheptanone (B156872)

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cycloheptanone (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in the same solvent to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-bromocycloheptanone (B1297598).

Step 2: Dehydrohalogenation to this compound

-

Dissolve the crude 2-bromocycloheptanone in a suitable solvent such as dimethylformamide (DMF) or diethyl ether.

-

Add a base such as lithium carbonate (1.5 eq) or triethylamine (B128534) (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Dilute the filtrate with water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford this compound.

Caption: General synthetic workflow for this compound.

Purification and Characterization

Purification

Crude this compound can be purified by either vacuum distillation or column chromatography.

-